N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide
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Overview
Description
N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide is a synthetic organic compound characterized by the presence of an adamantyl group attached to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide typically involves the reaction of 1-adamantylamine with 4-nitrophenylacetamide, followed by reduction of the nitro group to an amine and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated phenylacetamide derivatives.
Scientific Research Applications
N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and stability, while the phenylacetamide moiety interacts with the active site of the target. This dual interaction can inhibit the activity of enzymes or modulate receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog without the adamantyl group.
N-(4-aminophenyl)acetamide: Contains an amino group instead of the adamantyl group.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Contains a piperazine sulfonyl group.
Uniqueness
N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide is unique due to the presence of the adamantyl group, which imparts enhanced stability, lipophilicity, and binding affinity compared to its simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(1-adamantylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-12(23)20-16-2-4-17(5-3-16)21-18(24)22-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,20,23)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMHANRRDBYZRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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